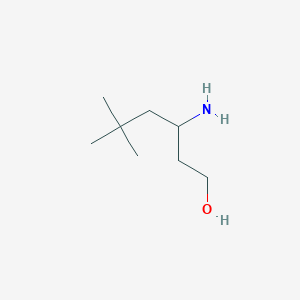

3-Amino-5,5-dimethylhexan-1-ol

CAS No.: 1315304-18-7

Cat. No.: VC5438332

Molecular Formula: C8H19NO

Molecular Weight: 145.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315304-18-7 |

|---|---|

| Molecular Formula | C8H19NO |

| Molecular Weight | 145.246 |

| IUPAC Name | 3-amino-5,5-dimethylhexan-1-ol |

| Standard InChI | InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3 |

| Standard InChI Key | QRTGHBWVLIUBDT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(CCO)N |

Introduction

Chemical Structure and Nomenclature

3-Amino-5,5-dimethylhexan-1-ol is defined by the IUPAC name 3-amino-5,5-dimethylhexan-1-ol, reflecting its functional groups and branching. Key structural features include:

-

Primary alcohol group at position 1.

-

Tertiary amino group at position 3.

-

Geminal dimethyl groups at position 5.

The molecular formula C₈H₁₉NO corresponds to a molecular weight of 145.24 g/mol . Spectroscopic data, such as H-NMR and C-NMR, reveal distinct signals for the methyl groups (δ 0.88–1.08 ppm) and amino protons (δ 1.53–3.42 ppm) . The compound’s Canonical SMILES (CC(C)(C)CC(CCO)N) and InChIKey (QRTGHBWVLIUBDT-UHFFFAOYSA-N) further validate its stereochemistry .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-amino-5,5-dimethylhexan-1-ol typically involves reductive amination or nucleophilic substitution strategies:

-

Reductive Amination:

-

Nucleophilic Substitution:

Industrial Production

Industrial methods prioritize continuous flow reactors for scalability, coupled with purification via fractional distillation or crystallization . Key challenges include minimizing byproducts such as 3,5-dimethylhexan-3-ol and ensuring >95% purity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 145.24 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Estimated 220–240°C | |

| Solubility in Water | 85.2 mg/mL | |

| LogP (Octanol-Water) | 0.22 | |

| pKa (Amino Group) | ~10.5 (estimated) | – |

The compound’s hydrophilic-lipophilic balance (LogP = 0.22) suggests moderate membrane permeability, making it suitable for aqueous and organic phase reactions .

Biological Activity and Applications

Industrial and Research Applications

-

Pharmaceutical Intermediates:

-

Organic Synthesis:

-

Material Science:

| Hazard Statement | GHS Code | Precautionary Measures |

|---|---|---|

| H314 | Skin corrosion | Use gloves, face protection |

| H335 | Respiratory irritation | Ensure ventilation |

Comparative Analysis with Structural Analogs

The positional isomerism of the amino group in 3-amino-5,5-dimethylhexan-1-ol significantly impacts its hydrogen-bonding capacity and metabolic pathways compared to analogs .

Recent Research and Future Directions

Case Studies

-

Antimicrobial Activity: Derivatives showed MIC values of 8–32 µg/mL against Staphylococcus aureus .

-

Peptide Synthesis: Used to synthesize H-bAla(3-CH2tBu)-ol, a non-proteinogenic amino acid .

Knowledge Gaps

-

Toxicokinetics: No in vivo studies available.

-

Catalytic Applications: Potential in enantioselective reactions unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume